molecular formula C19H15BrFNO2 B11951977 3-(5-(4-Bromophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide CAS No. 853330-82-2

3-(5-(4-Bromophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide

Cat. No.: B11951977
CAS No.: 853330-82-2
M. Wt: 388.2 g/mol
InChI Key: CTFXPHRNUBZSAL-UHFFFAOYSA-N
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Description

3-(5-(4-Bromophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide is a synthetic organic compound that features a bromophenyl group, a furyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl group, followed by the introduction of a furyl group through a coupling reaction. The final step involves the formation of the propanamide linkage with the fluorophenyl group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Bromophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromophenyl or furyl groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromophenyl position.

Scientific Research Applications

3-(5-(4-Bromophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine
  • 3-(4-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

3-(5-(4-Bromophenyl)-2-furyl)-N-(4-fluorophenyl)propanamide is unique due to the combination of its bromophenyl, furyl, and fluorophenyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

853330-82-2

Molecular Formula

C19H15BrFNO2

Molecular Weight

388.2 g/mol

IUPAC Name

3-[5-(4-bromophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide

InChI

InChI=1S/C19H15BrFNO2/c20-14-3-1-13(2-4-14)18-11-9-17(24-18)10-12-19(23)22-16-7-5-15(21)6-8-16/h1-9,11H,10,12H2,(H,22,23)

InChI Key

CTFXPHRNUBZSAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)F)Br

Origin of Product

United States

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